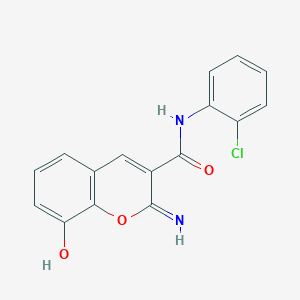
Cbr1-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbr1-IN-3 is a compound that acts as an inhibitor of carbonyl reductase 1 (CBR1). Carbonyl reductase 1 is an enzyme that plays a significant role in the reduction of carbonyl compounds, including quinones, prostaglandins, and various xenobiotics. The inhibition of carbonyl reductase 1 has been studied for its potential therapeutic applications, particularly in enhancing the efficacy of certain cancer treatments .
Vorbereitungsmethoden
The synthesis of Cbr1-IN-3 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclization. The final step involves the coupling of the intermediate with a specific reagent under controlled conditions to yield this compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Chemischer Reaktionen
Cbr1-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Wissenschaftliche Forschungsanwendungen
Cbr1-IN-3 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of carbonyl reductase 1 and its effects on various chemical reactions.
Biology: Investigated for its role in modulating cellular processes such as oxidative stress and DNA damage response.
Medicine: Explored for its potential to enhance the efficacy of cancer treatments, particularly in combination with radiotherapy and chemotherapy.
Industry: Utilized in the development of new therapeutic agents and in the study of drug metabolism and resistance
Wirkmechanismus
Cbr1-IN-3 exerts its effects by inhibiting the activity of carbonyl reductase 1. This inhibition leads to the accumulation of reactive oxygen species and the disruption of cellular processes such as DNA repair and cell cycle regulation. The molecular targets of this compound include the active site of carbonyl reductase 1, where it binds and prevents the enzyme from catalyzing the reduction of carbonyl compounds. This inhibition can enhance the sensitivity of cancer cells to treatments such as radiotherapy and chemotherapy .
Vergleich Mit ähnlichen Verbindungen
Cbr1-IN-3 is compared with other inhibitors of carbonyl reductase 1, such as carbonyl reductase 3 (CBR3) inhibitors. While both CBR1 and CBR3 inhibitors target similar enzymes, this compound has a broader substrate specificity and a more potent inhibitory effect on carbonyl reductase 1. Similar compounds include:
Carbonyl reductase 3 inhibitors: These have narrower substrate specificity and are less potent compared to this compound.
Aldo-keto reductase inhibitors: These target a different family of enzymes but have similar applications in modulating oxidative stress and drug metabolism
This compound stands out due to its unique ability to enhance the efficacy of cancer treatments by inhibiting carbonyl reductase 1 and modulating cellular responses to oxidative stress and DNA damage.
Eigenschaften
Molekularformel |
C16H11ClN2O3 |
|---|---|
Molekulargewicht |
314.72 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-8-hydroxy-2-iminochromene-3-carboxamide |
InChI |
InChI=1S/C16H11ClN2O3/c17-11-5-1-2-6-12(11)19-16(21)10-8-9-4-3-7-13(20)14(9)22-15(10)18/h1-8,18,20H,(H,19,21) |
InChI-Schlüssel |
LMSWVJGSEXBYNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C(=CC=C3)O)OC2=N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-[(5S)-4-amino-2-[6-chloro-1-(3,3,4,4,4-pentafluorobutyl)indazol-3-yl]-5-methyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenyl]propanoic acid](/img/structure/B12371011.png)
![(1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B12371026.png)
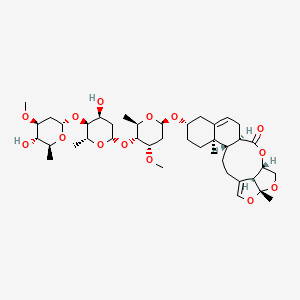
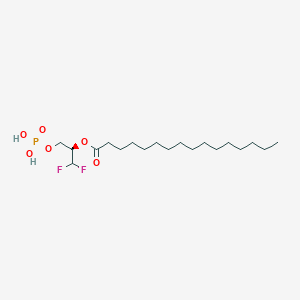


![Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt](/img/structure/B12371058.png)
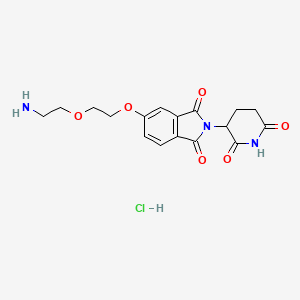
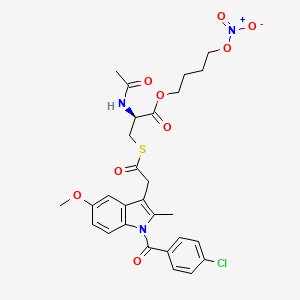
![(2R,3S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,29-tetrazahexacyclo[17.5.2.12,5.19,13.110,12.022,26]nonacosa-1(25),2,5(29),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide](/img/structure/B12371081.png)
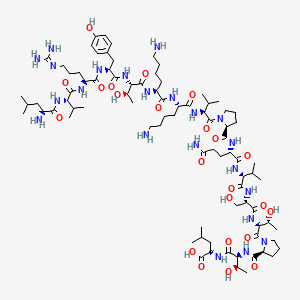
![3-[(2S,3R,4S,5R,6R)-3-[(3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B12371096.png)

![[(3R,4aR,5S,6R,6aR,10R,10aS,10bR)-5-hydroxy-4a,6a,7,10b-tetramethyl-2'-oxo-6-(pyridine-3-carbonyloxy)spiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] pyridine-3-carboxylate](/img/structure/B12371117.png)
